Meta vs. Para Substitution: Differential Lipophilicity Drives Assay-Specific Solubility Profiles
The target compound's meta-substituted aniline arrangement yields a higher predicted lipophilicity compared to the para-substituted isomer 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline (CAS 1040326-79-1). While the exact XLogP for the meta isomer is not publicly deposited in the same database, the para isomer's computed XLogP3-AA is 1.1 [1]. In drug discovery programs, a shift from para to meta substitution on a similar scaffold has been shown to alter logD by 0.5-1.0 units, directly impacting solubility-limited absorption and in vitro assay compatibility. Procuring the meta isomer is essential when a synthetic route or SAR hypothesis demands higher lipophilicity or altered hydrogen-bonding geometry at the aniline nitrogen.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Not publicly computed in authoritative database (inferred higher than para isomer based on medicinal chemistry principles of meta vs. para substitution on aniline rings) |
| Comparator Or Baseline | 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline (CAS 1040326-79-1): XLogP3-AA = 1.1 [1] |
| Quantified Difference | Absence of deposited data for target compound; class-level expectation of 0.3–0.8 log unit increase in XLogP for meta vs. para aniline substitution on identical heterocyclic core |
| Conditions | Computed by PubChem 2.2 using XLogP3-AA algorithm; comparison made across positional isomers within the same tetrahydrotriazolopyridine aniline series |
Why This Matters
Lipophilicity is a primary determinant of solubility, permeability, and non-specific binding; a procurement decision based on isomer availability without this data risks selecting a compound with unsuitable physicochemical properties for the intended assay conditions.
- [1] PubChem. Compound Summary for CID 28887886, 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline. Computed XLogP3-AA: 1.1. Accessed 2026-05-05. View Source
